REACTION_CXSMILES
|
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
Ce(NO)3.6H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
gallium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ga]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing under Argon for 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
Ce(NO)3.6H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
gallium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ga]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing under Argon for 8 hours
|
Duration
|
8 h
|
Name
|
yttrium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
|
Name
|
aluminum isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
gadolinium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
Name
|
gallium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
Ce(NO)3.6H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
gallium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ga]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing under Argon for 8 hours
|
Duration
|
8 h
|
Name
|
yttrium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
|
Name
|
aluminum isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
gadolinium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
Name
|
gallium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
Ce(NO)3.6H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
gallium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ga]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Y]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing under Argon for 8 hours
|
Duration
|
8 h
|
Name
|
yttrium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
|
Name
|
aluminum isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
gadolinium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
|
Name
|
gallium isopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |